N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O/c1-3-5-12(6-4-2)16(23)18-11-15-19-20-21-22(15)14-9-7-13(17)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFDPMKZZKPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is usually synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Alkylation: The tetrazole derivative is then alkylated using a suitable alkyl halide, such as 2-propylpentanoyl chloride, in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the alkylated tetrazole is reacted with an amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Key Observations:
- Tetrazole vs. Indazole: The target compound’s tetrazole ring distinguishes it from the indazole-based analog (), which may alter electronic properties and binding interactions.
- Substituent Effects: The 4-chlorophenyl group in the target compound likely increases lipophilicity compared to the 4-ethoxyphenyl group in , which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide, a compound featuring a tetrazole ring and a chlorophenyl moiety, has garnered attention for its potential biological activities. The tetrazole structure can mimic the configuration of various biological molecules, suggesting its role in modulating biochemical pathways.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C16H22ClN5O, with a molecular weight of approximately 335.83 g/mol. The presence of the tetrazole ring is significant, as it can participate in various interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, enabling it to inhibit or modulate enzyme activity. This interaction may lead to alterations in signaling pathways associated with inflammation, cancer progression, and other physiological processes.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit anticancer properties. For instance, similar tetrazole derivatives have been noted for their ability to inhibit tumor growth in various cancer models. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
Anti-inflammatory Effects
Research has demonstrated that this compound may possess anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Neuroprotective Properties
Preliminary investigations into the neuroprotective effects of this compound have shown promise. In models of neurotoxicity induced by agents like cisplatin, compounds with similar structures have been reported to protect neuronal cells by reducing oxidative stress and apoptosis.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Induced apoptosis in breast cancer cell lines; reduced tumor size in xenograft models. |
| Study 2 | Assess anti-inflammatory activity | Decreased TNF-alpha and IL-6 levels in LPS-induced inflammation models. |
| Study 3 | Investigate neuroprotective effects | Reduced neuronal death in cisplatin-treated models; improved survival rates. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Tetrazole ring formation : Cycloaddition of sodium azide with nitriles under acidic conditions .
Coupling reactions : Amide bond formation between the tetrazole-containing intermediate and 2-propylpentanoyl chloride via carbodiimide coupling (e.g., EDCI/HOBt) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
- Characterization : NMR (¹H/¹³C) confirms regiochemistry of the tetrazole ring and coupling efficiency. Mass spectrometry (HRMS) validates molecular weight .
Q. How is the compound’s structural integrity verified in different experimental conditions?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H NMR : Identifies proton environments (e.g., methylene groups adjacent to the tetrazole ring at δ 4.5–5.0 ppm) .
- FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .
- Stability screening : Incubate in buffers (pH 3–9) and analyze degradation via HPLC. Stability is enhanced by electron-withdrawing 4-chlorophenyl groups .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer :
- Enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ determination using fluorescence-based assays) .
- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor binding : Radioligand displacement assays for GPCRs, given tetrazole’s role in mimicking carboxylate groups .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Methodological Answer :
- Reaction optimization :
- Temperature control : Lower temperatures (<0°C) during tetrazole cyclization reduce azide decomposition .
- Catalyst selection : Use ZnCl₂ or NH₄Cl to accelerate cycloaddition kinetics .
- Byproduct analysis : LC-MS identifies dimers/oligomers; silica gel chromatography with gradient elution improves separation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Compare EC₅₀ values under identical conditions (e.g., serum-free media, 37°C) .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 3,4-difluorophenyl) to isolate substituent effects .
- Meta-analysis : Pool data from orthogonal assays (e.g., SPR binding vs. cellular activity) to distinguish target-specific effects .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like angiotensin receptors (tetrazole mimics carboxylate binding) .
- QSAR studies : Correlate substituent electronegativity (Hammett σ values) with activity trends .
- Cellular pathway analysis : RNA-seq or phosphoproteomics identifies downstream signaling modulation .
Q. What methodologies address stability and formulation challenges for in vivo studies?
- Methodological Answer :
- Prodrug design : Mask the tetrazole as a tert-butyl ester to enhance oral bioavailability .
- Nanocarriers : Encapsulate in PLGA nanoparticles to improve aqueous solubility and reduce hepatic clearance .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS .
Q. How to design toxicity profiling studies for this compound?
- Methodological Answer :
- In vitro toxicity :
- Hepatotoxicity : Primary hepatocyte cultures assess ALT/AST release .
- Genotoxicity : Ames test for mutagenic potential .
- In vivo models :
- Acute toxicity : Single-dose escalation in rodents (OECD 423) to determine LD₅₀ .
- Subchronic studies : 28-day repeat dosing with histopathology .
Q. What approaches validate structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog synthesis : Vary substituents (e.g., alkyl chain length, halogen position) .
- Biological testing :
- Dose-response curves : Compare IC₅₀ values across analogs .
- Selectivity panels : Screen against off-target receptors (e.g., serotonin, dopamine receptors) .
- Data modeling : Use machine learning (Random Forest) to predict activity from molecular descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
